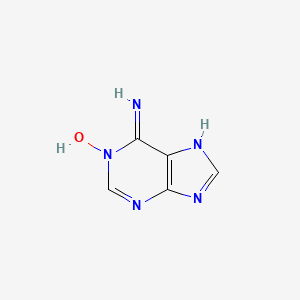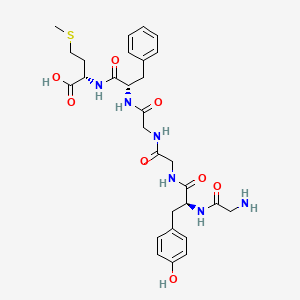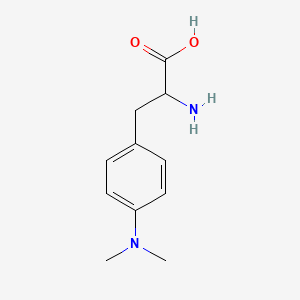
4-(Dimethylamino)phenylalanine
Overview
Description
4-(Dimethylamino)phenylalanine is an unnatural amino acid derivative that has been developed for various applications in biochemical and fluorescence studies. It is a versatile molecule that has been used as a solvatochromic fluorophore, a tool for studying protein-protein interactions, and as a component in peptide sequencing techniques .
Synthesis Analysis
The synthesis of 4-(Dimethylamino)phenylalanine derivatives has been achieved through different methods. For instance, it has been prepared as an Fmoc-protected building block, which allows for its incorporation into peptides via standard solid-phase peptide synthesis . Additionally, derivatives of this amino acid have been synthesized for use in thin-layer chromatography and high-performance liquid chromatography for peptide sequencing .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)phenylalanine and its derivatives has been characterized using various spectroscopic techniques. Studies have compared the positions of band maxima and pKa values of the aromatic ammonium group in different compounds containing this amino acid . The structure has been further elucidated through X-ray diffraction, NMR, elemental analysis, mass spectroscopy, and IR spectroscopy in related compounds .
Chemical Reactions Analysis
4-(Dimethylamino)phenylalanine derivatives exhibit interesting chemical reactions, particularly in their role as fluorophores. They demonstrate "switch-like" emission properties that are highly sensitive to changes in the local solvent environment . The fluorescence study of related compounds has shown solvatochromic fluorescence, which is correlated with empirical solvent polarity parameters . Additionally, the photochemical behavior of related azoimine dyes has been investigated, revealing differences in excitation and emission spectra that suggest photoisomerization events .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)phenylalanine derivatives are influenced by their molecular structure. They show solvatochromic fluorescence, indicating their sensitivity to the solvent environment, which is useful in studying protein interactions . The fluorescence properties have been exploited in protein sequencing methods, where the derivatives are used as fluorescent tags for thiohydantoin amino acid derivatives . The catalytic activity of related compounds like 4-dimethylaminopyridine in acetylation reactions has also been documented, showcasing their utility in analytical chemistry .
Scientific Research Applications
Enzyme Reaction Mimicking : A study explored the reaction of phenylalanine ammonia lyase and synthesized model compounds, including variants of phenylalanine, to understand the enzyme's mechanism. Although 4-(Dimethylamino)phenylalanine itself was not directly used, this research contributes to understanding similar compounds' roles in enzyme reactions (Rettig, Sigrist, & Rétey, 2000).
Phenylalanine Hydroxylase Studies : Research on phenylalanine hydroxylase, which is essential in the metabolism of phenylalanine, provides insights into the metabolic pathways involving similar amino acids. This knowledge may be applicable to understanding the role of 4-(Dimethylamino)phenylalanine in biological systems (Hauer et al., 1993).
Biological Sample Analysis : A study developed a method for determining primary and secondary phenethylamines, including phenylalanine, in biological samples. This method could potentially be adapted for analyzing 4-(Dimethylamino)phenylalanine in similar contexts (Guo, Wang, Wang, & Zhang, 2014).
Self-Assembly in Peptides : Research on modifying aromatic amino acids like phenylalanine and studying their self-assembly in different solvents can provide insights into the behavior of 4-(Dimethylamino)phenylalanine in similar settings (Singh et al., 2020).
Fluorescent Markers in Peptides and Proteins : A study found that N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine can be used as a fluorescent marker in peptides and proteins. This application is directly relevant to 4-(Dimethylamino)phenylalanine (Siemion, Stefanowicz, & Jankowski, 1987).
Modification of Electronic Properties in Nanotubes : A study investigated the potential of various aromatic moieties, including 4-(Dimethylamino)phenylalanine, to modify the electronic properties of single-walled carbon nanotubes. This application demonstrates the compound's potential in nanotechnology (Samarajeewa, Dieckmann, Nielsen, & Musselman, 2013).
Phenylalanine Biosynthesis and Utilization : Studies on the biosynthesis and metabolic utilization of phenylalanine in plants can provide insights into the role of related compounds, like 4-(Dimethylamino)phenylalanine, in primary and secondary metabolism (Pascual et al., 2016).
Safety And Hazards
Future Directions
The future directions of research on 4-(Dimethylamino)phenylalanine could involve its use in the development of new materials. For example, one study discussed the synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .
properties
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEYFCOAPFGKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285570 | |
| Record name | 4-(dimethylamino)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)phenylalanine | |
CAS RN |
84796-32-7, 7284-42-6 | |
| Record name | NSC230428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7284-42-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(dimethylamino)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)
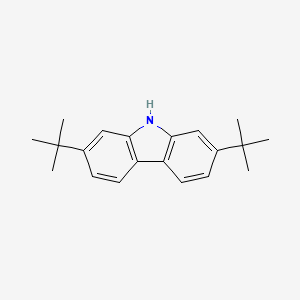
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

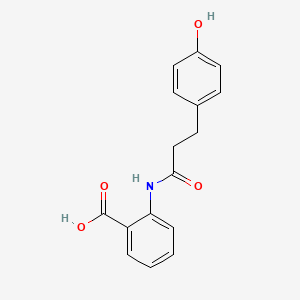
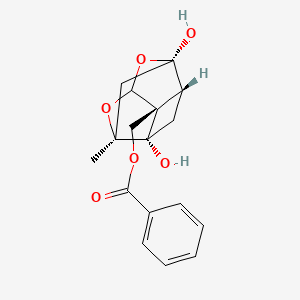
![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)
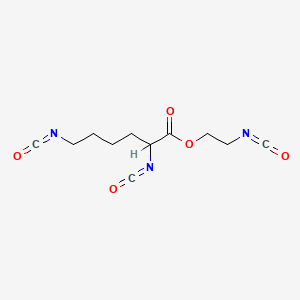
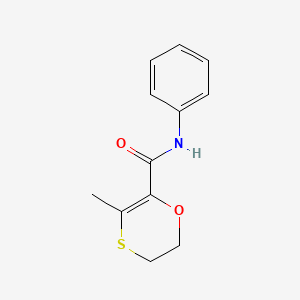
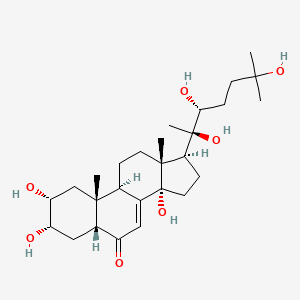
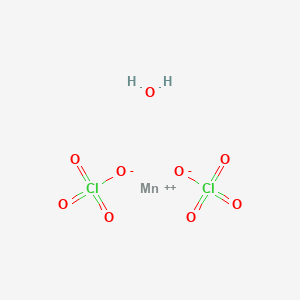
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
